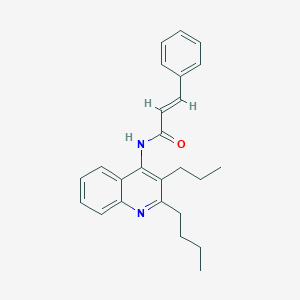![molecular formula C21H26N4O2 B5325451 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5325451.png)
6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol involves the inhibition of this compound, which is involved in various cellular processes, including glycogen metabolism, gene expression, and cell survival. Inhibition of this compound by this compound leads to the activation of various signaling pathways, such as Wnt/β-catenin and PI3K/Akt, which are important for cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease being studied. In Alzheimer's disease, the compound has been shown to reduce amyloid-beta levels and improve cognitive function. In bipolar disorder, the compound has been shown to regulate mood and prevent manic episodes. In cancer, the compound has been shown to inhibit cell proliferation and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol in lab experiments include its specificity for this compound inhibition and its potential as a therapeutic agent for various diseases. However, the compound has limitations, including its low solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol. One direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as diabetes and schizophrenia. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol involves the reaction between 3-pyridinol and 1-benzyl-4-(4-fluorophenyl)piperazine, followed by the addition of 1-benzyl-4-(4-phenylpiperazin-1-yl)piperidine-3-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or tetrahydrofuran.
Scientific Research Applications
6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit glycogen synthase kinase-3 (this compound), an enzyme that plays a crucial role in the pathogenesis of these diseases.
properties
IUPAC Name |
(5-hydroxypyridin-2-yl)-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-19-8-9-20(22-15-19)21(27)25-10-4-7-18(16-25)24-13-11-23(12-14-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,15,18,26H,4,7,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMMPFJYMPOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(4-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5325371.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5325374.png)
![2-(1H-1,2,3-triazol-5-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325394.png)
![5-[4-(allyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5325410.png)
![3,4-dimethyl-6-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5325413.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5325417.png)
![2-(4-chlorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5325420.png)


![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5325448.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)
![N-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5325471.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)
